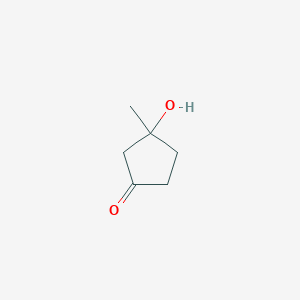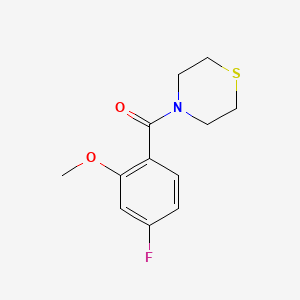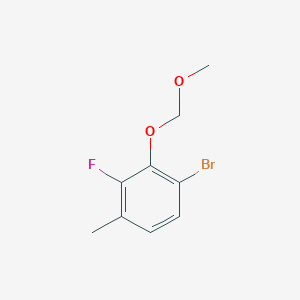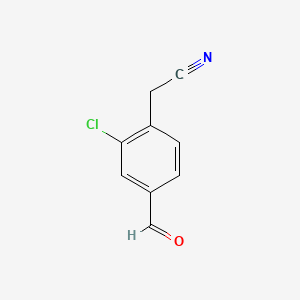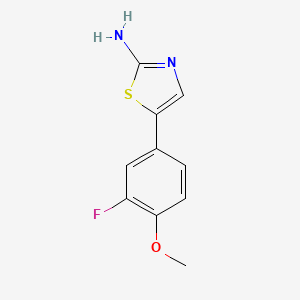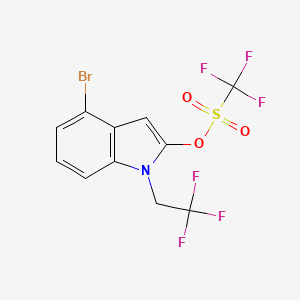
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a trifluoromethanesulfonate group attached to an indole core
Vorbereitungsmethoden
The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the trifluoroethyl group. The final step involves the addition of the trifluoromethanesulfonate group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate exerts its effects depends on its interaction with molecular targets. The trifluoroethyl and trifluoromethanesulfonate groups can influence the compound’s reactivity and binding properties, affecting various pathways and targets within a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives with different substituents. For example:
- 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity
Eigenschaften
Molekularformel |
C11H6BrF6NO3S |
|---|---|
Molekulargewicht |
426.13 g/mol |
IUPAC-Name |
[4-bromo-1-(2,2,2-trifluoroethyl)indol-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6BrF6NO3S/c12-7-2-1-3-8-6(7)4-9(19(8)5-10(13,14)15)22-23(20,21)11(16,17)18/h1-4H,5H2 |
InChI-Schlüssel |
LCRYYHZBEUQVIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N2CC(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


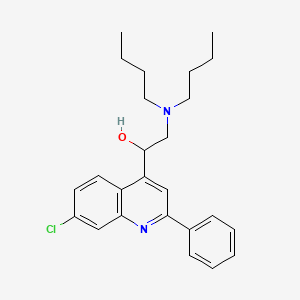
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)



![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
